molecular formula C28H28N4O6S B2837705 N-(1,3-benzodioxol-5-ylmethyl)-4-[1-[2-(2,4-dimethylanilino)-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]butanamide CAS No. 865655-30-7

N-(1,3-benzodioxol-5-ylmethyl)-4-[1-[2-(2,4-dimethylanilino)-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]butanamide

Cat. No.: B2837705
CAS No.: 865655-30-7
M. Wt: 548.61
InChI Key: OPBXIYGJEFHXBC-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-4-[1-[2-(2,4-dimethylanilino)-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]butanamide is a useful research compound. Its molecular formula is C28H28N4O6S and its molecular weight is 548.61. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Compound Synthesis and Biological Applications

  • Synthesis of Pyrimidine-linked Pyrazole Heterocyclics : Research by Deohate & Palaspagar (2020) demonstrated the preparation of pyrimidine-linked pyrazole heterocyclic compounds, including variations of N-(1,3-benzodioxol-5-ylmethyl) compounds, using microwave irradiative cyclocondensation. These compounds showed potential in insecticidal and antibacterial activities.

  • Antimicrobial Properties : The study by Farag et al. (2009) reported the synthesis of new derivatives incorporating the pyrimidine ring, exhibiting moderate antimicrobial activity.

  • Herbicidal Activity : Liu & Shi (2014) researched the herbicidal properties of compounds containing pyrimidine and 1,3,4-thiadiazole rings, showing moderate to good selective herbicidal activity against certain plants, as detailed in their publication (Liu & Shi, 2014).

  • Anticonvulsant Hybrid Molecules : Kamiński et al. (2015) synthesized hybrid anticonvulsant agents, combining chemical fragments of known antiepileptic drugs. This study revealed the potential of these compounds in anticonvulsant applications (Kamiński et al., 2015).

  • Thermodynamic and Dielectric Studies : Vyas et al. (2013) conducted thermodynamic and dielectric studies on crystals of related pyrimidine derivatives. Their research provides insights into the physical properties of such compounds (Vyas et al., 2013).

  • Antitumor and Antibacterial Agents : Research by Hafez et al. (2017) demonstrated the synthesis of thieno[3,2-d]pyrimidine derivatives with significant activity against human tumor cell lines and bacteria.

  • Anti-Inflammatory and Analgesic Agents : A study by Abu‐Hashem et al. (2020) on benzodifuranyl and thiazolopyrimidines derivatives showed these compounds to be effective as anti-inflammatory and analgesic agents.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the coupling of a benzodioxole derivative with a thienopyrimidine derivative through an amide linkage. The thienopyrimidine derivative is first synthesized and then coupled with the benzodioxole derivative to form the final compound.", "Starting Materials": [ "2,4-dimethylaniline", "acetic anhydride", "sodium acetate", "thiophene-2-carboxylic acid", "thionyl chloride", "2-amino-4,6-dimethoxypyrimidine", "1,3-benzodioxole-5-carboxylic acid", "N,N-dimethylformamide", "N,N'-dicyclohexylcarbodiimide", "butanoyl chloride" ], "Reaction": [ "Synthesis of 2-(2,4-dimethylanilino)thiophene-3-carboxylic acid by reacting 2,4-dimethylaniline with thiophene-2-carboxylic acid in the presence of acetic anhydride and sodium acetate.", "Conversion of 2-(2,4-dimethylanilino)thiophene-3-carboxylic acid to 2-(2,4-dimethylanilino)thieno[3,2-d]pyrimidine-4,6(1H,5H)-dione by reacting with thionyl chloride and 2-amino-4,6-dimethoxypyrimidine.", "Synthesis of N-(1,3-benzodioxol-5-ylmethyl)-4-(2-amino-4,6-dimethoxy-thieno[3,2-d]pyrimidin-3-yl)butanamide by reacting 1,3-benzodioxole-5-carboxylic acid with N,N-dimethylformamide and N,N'-dicyclohexylcarbodiimide to form the corresponding benzodioxole amide intermediate, which is then coupled with the thienopyrimidine derivative using butanoyl chloride to form the final compound." ] }

CAS No.

865655-30-7

Molecular Formula

C28H28N4O6S

Molecular Weight

548.61

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-4-[1-[2-(2,4-dimethylanilino)-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]butanamide

InChI

InChI=1S/C28H28N4O6S/c1-17-5-7-20(18(2)12-17)30-25(34)15-32-21-9-11-39-26(21)27(35)31(28(32)36)10-3-4-24(33)29-14-19-6-8-22-23(13-19)38-16-37-22/h5-9,11-13H,3-4,10,14-16H2,1-2H3,(H,29,33)(H,30,34)

InChI Key

OPBXIYGJEFHXBC-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CCCC(=O)NCC4=CC5=C(C=C4)OCO5)SC=C3)C

solubility

not available

Origin of Product

United States

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